![molecular formula C17H23N3O3S2 B14331773 Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- CAS No. 109817-23-4](/img/structure/B14331773.png)
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an octanamide backbone with a phenyl group substituted with a thiazolylamino sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a sulfonyl chloride to form the thiazolylamino sulfonyl intermediate. This intermediate is subsequently reacted with a phenyl-substituted octanamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- involves its interaction with specific molecular targets. The thiazolylamino sulfonyl group is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Octanamide, N-[4-[(2-pyridylamino)sulfonyl]phenyl]
- Octanamide, N-[4-[(2-imidazolylamino)sulfonyl]phenyl]
- Octanamide, N-[4-[(2-benzimidazolylamino)sulfonyl]phenyl]
Uniqueness
Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- stands out due to the presence of the thiazole ring, which imparts unique electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different heterocyclic rings.
Properties
CAS No. |
109817-23-4 |
|---|---|
Molecular Formula |
C17H23N3O3S2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]octanamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-2-3-4-5-6-7-16(21)19-14-8-10-15(11-9-14)25(22,23)20-17-18-12-13-24-17/h8-13H,2-7H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
KFFTZJOQEVBEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


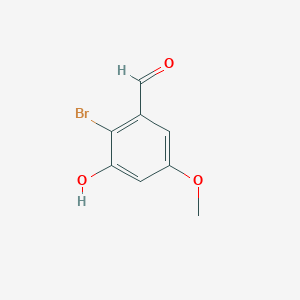
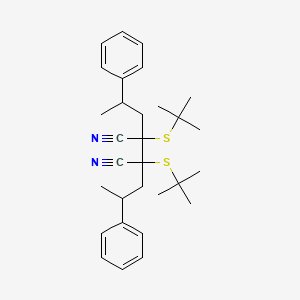
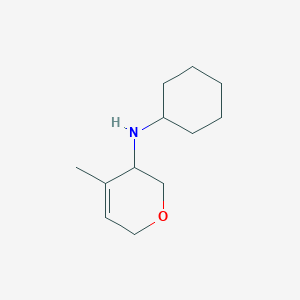
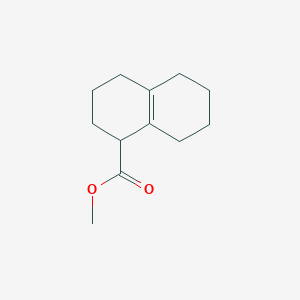

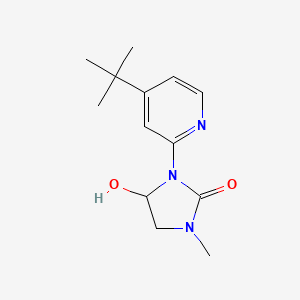
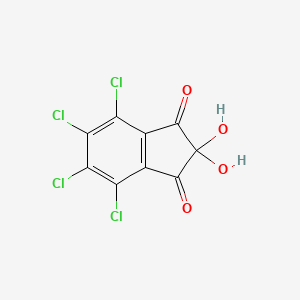
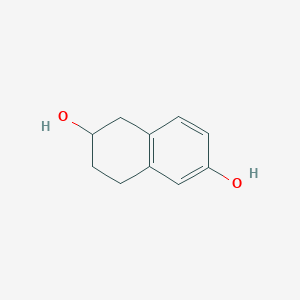
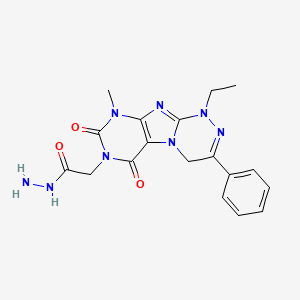
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
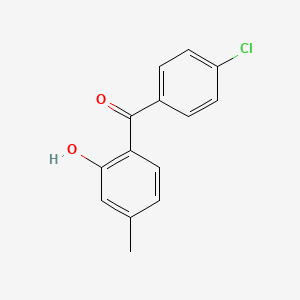
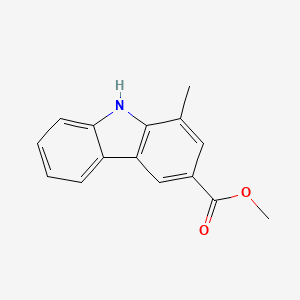
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
